Synthesis Pathways for 4-Aminopteroylaspartic Acid: A Technical Guide
Synthesis Pathways for 4-Aminopteroylaspartic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthesis pathways for 4-Aminopteroylaspartic acid, a close analog of the potent dihydrofolate reductase (DHFR) inhibitor, aminopterin (B17811). The methodologies detailed herein are compiled and adapted from established synthetic routes for aminopterin and related pteridine-based compounds. This document offers detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflows to aid in the research and development of novel antifolate agents.
Introduction
4-Aminopteroylaspartic acid belongs to the class of antifolates, which are structural analogs of folic acid that competitively inhibit the enzyme dihydrofolate reductase. DHFR plays a crucial role in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell proliferation, making it a key target for cancer chemotherapy. While aminopterin (4-aminopteroylglutamic acid) is a well-known member of this class, the synthesis of its aspartic acid analog presents an opportunity to explore novel structure-activity relationships and potentially develop therapeutics with improved efficacy or toxicity profiles.
The synthetic strategy outlined in this guide follows a convergent approach, involving the independent synthesis of a pteridine (B1203161) moiety and an amino acid side chain, followed by their coupling and final deprotection.
Overall Synthetic Strategy
The synthesis of 4-Aminopteroylaspartic acid can be logically divided into three main stages:
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Synthesis of the Pteridine Core: Preparation of the key intermediate, 6-bromomethyl-2,4-diaminopteridine hydrobromide.
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Synthesis of the Side Chain: Preparation of diethyl p-aminobenzoyl-L-aspartate.
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Coupling and Final Product Formation: Condensation of the pteridine core with the side chain, followed by saponification to yield the final product.
Caption: Overall convergent synthesis strategy for 4-Aminopteroylaspartic acid.
Experimental Protocols and Data
Stage 1: Synthesis of the Pteridine Core
3.1.1. Step 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This step involves the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.
Caption: Condensation reaction to form the pteridine core.
Experimental Protocol:
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A solution of 2,4,5,6-tetraaminopyrimidine sulfate (B86663) (10.0 g, 42.0 mmol) in water (150 mL) is prepared.
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Dihydroxyacetone dimer (7.56 g, 42.0 mmol) is added to the solution.
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The pH of the mixture is adjusted to 3-5 with 1 M NaOH.
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The reaction mixture is stirred at room temperature for 24 hours.
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The resulting yellow precipitate is collected by filtration, washed with water and ethanol (B145695), and dried under vacuum.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 2,4,5,6-Tetraaminopyrimidine sulfate | 238.23 | 10.0 | 42.0 |
| Dihydroxyacetone dimer | 180.16 | 7.56 | 42.0 |
| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |
| 2,4-Diamino-6-hydroxymethylpteridine | 192.17 | ~7.5 | ~93 |
3.1.2. Step 2: Synthesis of 6-Bromomethyl-2,4-diaminopteridine Hydrobromide
The hydroxymethylpteridine is converted to the more reactive bromomethyl derivative.
Experimental Protocol:
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To a suspension of 2,4-diamino-6-hydroxymethylpteridine (5.0 g, 26.0 mmol) in anhydrous dimethylacetamide (50 mL), triphenylphosphine (B44618) (8.18 g, 31.2 mmol) is added.
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The mixture is cooled to 0°C, and carbon tetrabromide (10.35 g, 31.2 mmol) is added portion-wise.
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The reaction is stirred at room temperature for 4 hours.
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The precipitate is collected by filtration, washed with diethyl ether, and dried to yield the hydrobromide salt.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 2,4-Diamino-6-hydroxymethylpteridine | 192.17 | 5.0 | 26.0 |
| Triphenylphosphine | 262.29 | 8.18 | 31.2 |
| Carbon tetrabromide | 331.63 | 10.35 | 31.2 |
| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |
| 6-Bromomethyl-2,4-diaminopteridine HBr | 335.99 | ~7.8 | ~90 |
Stage 2: Synthesis of the Side Chain
3.2.1. Step 1: Synthesis of Diethyl L-aspartate
Esterification of L-aspartic acid is performed to protect the carboxylic acid groups.
Experimental Protocol:
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L-Aspartic acid (13.3 g, 100 mmol) is suspended in absolute ethanol (200 mL).
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The suspension is cooled to 0°C, and thionyl chloride (11.0 mL, 150 mmol) is added dropwise.
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The mixture is refluxed for 4 hours, then cooled to room temperature.
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The solvent is removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate solution.
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The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| L-Aspartic acid | 133.10 | 13.3 | 100 |
| Thionyl chloride | 118.97 | 17.8 | 150 |
| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |
| Diethyl L-aspartate | 189.21 | ~17.0 | ~90 |
3.2.2. Step 2: Synthesis of Diethyl p-nitrobenzoyl-L-aspartate
The amino group of diethyl L-aspartate is acylated with p-nitrobenzoyl chloride.
Experimental Protocol:
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Diethyl L-aspartate (9.46 g, 50 mmol) is dissolved in dichloromethane (B109758) (100 mL) and cooled to 0°C.
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Triethylamine (7.0 mL, 50 mmol) is added, followed by the dropwise addition of a solution of p-nitrobenzoyl chloride (9.28 g, 50 mmol) in dichloromethane (50 mL).
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The reaction is stirred at room temperature for 12 hours.
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The mixture is washed with water, 1 M HCl, and brine. The organic layer is dried and concentrated.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Diethyl L-aspartate | 189.21 | 9.46 | 50 |
| p-Nitrobenzoyl chloride | 185.56 | 9.28 | 50 |
| Triethylamine | 101.19 | 5.06 | 50 |
| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |
| Diethyl p-nitrobenzoyl-L-aspartate | 338.31 | ~15.9 | ~94 |
3.2.3. Step 3: Synthesis of Diethyl p-aminobenzoyl-L-aspartate
The nitro group is reduced to an amine by catalytic hydrogenation.
Caption: Catalytic hydrogenation of the nitro group.
Experimental Protocol:
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Diethyl p-nitrobenzoyl-L-aspartate (10.15 g, 30 mmol) is dissolved in ethanol (150 mL).
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10% Palladium on carbon (1.0 g) is added to the solution.
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The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.
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The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Diethyl p-nitrobenzoyl-L-aspartate | 338.31 | 10.15 | 30 |
| 10% Pd/C | N/A | 1.0 | N/A |
| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |
| Diethyl p-aminobenzoyl-L-aspartate | 308.33 | ~8.8 | ~95 |
Stage 3: Coupling and Final Product Formation
3.3.1. Step 1: Synthesis of Diethyl 4-aminopteroylaspartate
This is the key coupling step between the pteridine core and the amino acid side chain.
Experimental Protocol:
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Diethyl p-aminobenzoyl-L-aspartate (6.17 g, 20 mmol) and 6-bromomethyl-2,4-diaminopteridine hydrobromide (6.72 g, 20 mmol) are suspended in dimethylformamide (100 mL).
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N,N-Diisopropylethylamine (7.0 mL, 40 mmol) is added, and the mixture is stirred at 50°C for 12 hours.
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The reaction mixture is cooled and poured into ice water.
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The resulting precipitate is collected by filtration, washed with water, and dried.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Diethyl p-aminobenzoyl-L-aspartate | 308.33 | 6.17 | 20 |
| 6-Bromomethyl-2,4-diaminopteridine HBr | 335.99 | 6.72 | 20 |
| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |
| Diethyl 4-aminopteroylaspartate | 482.47 | ~7.7 | ~80 |
3.3.2. Step 2: Synthesis of 4-Aminopteroylaspartic Acid
The final step is the saponification of the diethyl ester to the free carboxylic acid.
Experimental Protocol:
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Diethyl 4-aminopteroylaspartate (4.82 g, 10 mmol) is suspended in a mixture of ethanol (50 mL) and 1 M sodium hydroxide (B78521) (30 mL, 30 mmol).
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The mixture is stirred at room temperature for 4 hours, during which the suspension dissolves.
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The solution is filtered, and the pH is adjusted to 3-4 with 1 M hydrochloric acid.
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The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Diethyl 4-aminopteroylaspartate | 482.47 | 4.82 | 10 |
| Sodium hydroxide | 40.00 | 1.20 | 30 |
| Product | Molar Mass ( g/mol ) | Expected Yield (g) | Yield (%) |
| 4-Aminopteroylaspartic Acid | 426.39 | ~3.6 | ~85 |
Conclusion
The synthesis of 4-Aminopteroylaspartic acid is a multi-step process that can be achieved through a convergent strategy. The protocols provided in this guide are based on well-established methodologies for the synthesis of related antifolates and offer a solid foundation for the production of this novel compound. Researchers and drug development professionals can utilize this information to further explore the potential of 4-Aminopteroylaspartic acid as a therapeutic agent. Further optimization of reaction conditions and purification procedures may be necessary to achieve higher yields and purity on a larger scale.
